N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-2-3-5-19(16)25-15-20(24)22-14-17-8-12-23(13-9-17)18-6-10-21-11-7-18/h2-7,10-11,17H,8-9,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAVVGPUTZRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyridin-4-ylpiperidine intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridin-4-ylpiperidine intermediate.
Introduction of the o-tolyloxy group: The intermediate is then reacted with o-tolyl alcohol in the presence of a suitable catalyst to introduce the o-tolyloxy group.
Acetylation: The final step involves the acetylation of the intermediate to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications in Piperidine-Pyridine Derivatives
Example 114 (EP 2 903 618 B1): N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide shares the pyridin-4-yl-piperidine core but replaces the o-tolyloxy group with a pyrimidinylphenoxy substituent. This modification introduces additional hydrogen-bonding sites (pyrimidine) and a larger aromatic system, which may improve target affinity but reduce solubility compared to the simpler o-tolyloxy group .
Patent Derivatives (): Compounds such as N-(4-(4-(4-Methoxybenzyloxy)phenylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid feature extended conjugated systems (quinoline) and electron-withdrawing groups (cyano, methoxy).
Acetamide Backbone Variations
Goxalapladib () :
This compound (IC50 = 0.23 nM for Lp-PLA2 inhibition) incorporates a naphthyridine core and a trifluoromethyl biphenyl group. While it retains an acetamide linkage, its bulky, fluorinated substituents confer high potency but may complicate synthesis and metabolic stability. In contrast, the target compound’s o-tolyloxy group offers simpler synthetic accessibility and moderate lipophilicity .
Jurnal Kimia Sains dan Aplikasi Derivatives () :
Compounds like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (activity score: 5.797) feature indole-derived scaffolds fused with isoxazole rings. These structural differences suggest divergent biological targets (e.g., kinase inhibition vs. enzyme inhibition) compared to the target compound’s simpler acetamide design .
Functional Group Impact on Bioactivity
- o-Tolyloxy vs.
- Piperidine Substituents : The pyridin-4-yl group on piperidine (target compound) may improve solubility and target engagement compared to unsubstituted or alkyl-substituted piperidines (e.g., chloroacetamide derivatives in ) .
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Piperidine moiety : Known for enhancing pharmacological properties.
- Tolyl group : May influence lipophilicity and cellular uptake.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity . The presence of electron-donating groups on the aromatic rings has been correlated with increased activity.
Anticonvulsant Activity
Research has shown that derivatives of this compound may possess anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the piperidine and pyridine rings could enhance anticonvulsant effects, similar to those observed in other piperidine derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies suggest that modifications to the thiazole ring can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of pyridine-based compounds, including derivatives of this compound. The results indicated that certain modifications led to improved cytotoxicity against A-431 and Jurkat cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Anticonvulsant Properties
In another investigation, compounds structurally related to this compound were tested for their anticonvulsant activity using the PTZ (pentylenetetrazol) model. The results showed that specific substitutions on the piperidine ring enhanced protective effects against seizures .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : React 1-(pyridin-4-yl)piperidin-4-amine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., DIPEA) to form the intermediate N-(piperidin-4-ylmethyl)chloroacetamide .
- Step 2 : Couple the intermediate with o-tolyloxyacetic acid via nucleophilic substitution, using a catalyst like HOBt/EDCI in DMF at 0–25°C .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Optimize solvent polarity and temperature to suppress byproducts (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the pyridinyl and o-tolyloxy groups. Key signals: pyridine protons (~8.5 ppm), methylene groups in piperidine (~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) if single crystals are obtainable .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodology :
- In vitro enzyme inhibition assays : Test against acetylcholinesterase (AChE) or kinases linked to neurological disorders. Use Ellman’s method for AChE activity .
- Receptor binding studies : Screen for affinity at serotonin (5-HT) or dopamine receptors via competitive radioligand assays .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the piperidine and o-tolyloxy groups?
- Methodology :
- Variation of substituents : Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl) or o-tolyloxy (e.g., electron-withdrawing groups) moieties .
- Biological testing : Compare IC50 values across analogs. Example SAR table:
| Substituent (R) | AChE IC50 (nM) | 5-HT2A Binding (Ki, nM) |
|---|---|---|
| o-tolyloxy | 120 ± 15 | 450 ± 30 |
| p-fluorophenoxy | 85 ± 10 | 320 ± 25 |
- Statistical analysis : Use ANOVA to identify significant activity differences .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal assays : Validate AChE inhibition via both Ellman’s method and fluorometric assays to rule out false positives .
- Assay condition standardization : Control pH, temperature, and cofactor concentrations (e.g., Ca²+ for kinase assays) .
- Molecular dynamics (MD) simulations : Investigate binding mode variations in different protein conformations (e.g., open vs. closed AChE) .
Q. Which computational approaches are suitable for predicting target interactions and guiding lead optimization?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding poses in AChE or 5-HT receptors. Prioritize compounds with high docking scores and favorable ΔG values .
- QSAR modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Free energy perturbation (FEP) : Calculate relative binding affinities for piperidine-methyl vs. ethyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
